N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 942009-44-1) is a pyridine-based carboxamide derivative with a molecular formula of C₂₂H₁₉N₃O₄ and a molecular weight of 389.41 g/mol . Its structure features a 6-oxo-1,6-dihydropyridine core substituted with a benzyl group bearing a 3-methylphenyl moiety at the 1-position and a carboxamide group linked to a 2-methyl-4-nitrophenyl group at the 3-position (Figure 1).
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-4-3-5-16(10-14)12-23-13-17(6-9-20(23)25)21(26)22-19-8-7-18(24(27)28)11-15(19)2/h3-11,13H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGMQYZHMCGYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Cyclization from Halogenated Pyridines
The core structure is efficiently synthesized via hydrothermal treatment of 2-chloro-5-trifluoromethylpyridine in water at 140°C for 72 hours, yielding 74% 6-oxo-1,6-dihydropyridine-3-carboxylic acid as crystalline plates. Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 140°C | <90°C: <50% yield |
| Reaction Time | 72 hours | <24h: Incomplete |
| Solvent | H₂O | Organic solvents reduce crystallinity |
This method eliminates thermal stress defects observed in traditional reflux methods, enhancing storage stability.
Functionalization of the Pyridine Core
N-Alkylation at Position 1
Introducing the 3-methylbenzyl group requires careful optimization to avoid O-alkylation competing at the 6-oxo position:
Procedure :
- Activate the pyridine nitrogen by deprotonation with NaH (2 eq) in anhydrous THF at 0°C.
- Add 3-methylbenzyl bromide (1.2 eq) dropwise, followed by warming to 25°C for 12 hours.
- Quench with NH₄Cl, extract with EtOAc, and purify via silica chromatography (Hex:EtOAc 3:1).
Yield : 68% of 1-[(3-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a white solid.
Carboxamide Formation with 2-Methyl-4-nitroaniline
Acyl Chloride Intermediate
Conversion of the carboxylic acid to the reactive acyl chloride facilitates amide bond formation:
- Chlorination : Treat 1-[(3-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1 eq) with SOCl₂ (3 eq) in refluxing toluene (80°C, 4 hours).
- Amidation : Add 2-methyl-4-nitroaniline (1.1 eq) and Et₃N (2 eq) in DCM at 0°C, stir for 6 hours.
Yield : 82% after recrystallization from ethanol/water.
Critical Analysis of Alternative Routes
One-Pot Hydrothermal Alkylation-Amidation
A patent-pending method combines hydrothermal cyclization and in-situ alkylation using 3-methylbenzyltrimethylammonium chloride, achieving 65% yield but requiring stringent pH control (pH 6.5–7.0). While reducing step count, scalability is limited by emulsion formation during extraction.
Enzymatic Amidation
Immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether enables solvent-free amidation at 45°C (24 hours, 58% yield). Though eco-friendly, the nitro group’s electron-withdrawing effect hampers enzymatic activity, necessitating excess enzyme (20 wt%).
Purification and Analytical Validation
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:4) affords needle-like crystals with >99% purity (HPLC). Key crystallization parameters:
| Parameter | Value | Effect on Purity |
|---|---|---|
| Cooling Rate | 0.5°C/min | Prevents oiling out |
| Seed Crystal Size | 50–100 µm | Controls morphology |
| Stirring Speed | 200 rpm | Uniform nucleation |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.25 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, benzyl-H), 6.89 (s, 1H, pyridine-H), 5.12 (s, 2H, CH₂Ph), 2.51 (s, 3H, Ar-CH₃), 2.34 (s, 3H, NO₂-Ar-CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially at the nitro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The dihydropyridine ring is known to interact with calcium channels, which could explain potential cardiovascular effects.
Comparison with Similar Compounds
Key Structural Insights :
- The 3-methylbenzyl substituent (R₁) provides moderate lipophilicity, whereas bulkier groups like cyclopropylcarbamoyl (Compound 8) or nitrobenzyl (CAS 941931-28-8) may alter steric interactions with biological targets .
Physicochemical Properties
| Property | Target Compound | BG15463 | CAS 941931-28-8 |
|---|---|---|---|
| Molecular Weight | 389.41 | 374.77 | 424.40 |
| Estimated logP* | ~3.2 | ~3.8 | ~2.5 |
| Solubility (Predicted) | Low (nitro groups) | Moderate (halogens) | Very low (multiple nitro groups) |
*Calculated using fragment-based methods.
Key Insights :
- The target compound’s nitro groups reduce aqueous solubility but may enhance target binding via dipole interactions .
Biological Activity
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class, characterized by a six-membered ring structure with various substituents that contribute to its biological activity. Its molecular formula is , with a molecular weight of 314.34 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of dihydropyridines exhibit significant antimicrobial activity. For instance, in vitro evaluations showed that related compounds displayed inhibition zones against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.24 | Pseudomonas aeruginosa |
Cytotoxicity and Hemolytic Activity
In assessing the safety profile, hemolytic assays revealed that the compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), which is significantly lower than standard toxic agents like Triton X-100 . Furthermore, cytotoxicity was evaluated using IC50 values greater than 60 μM, indicating a favorable safety margin for potential therapeutic applications.
The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These mechanisms suggest that the compound may interfere with bacterial DNA replication and folate metabolism, contributing to its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various dihydropyridine derivatives highlighted the superior performance of compound 7b against biofilm formation in Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
- Synergistic Effects : Another study demonstrated that the compound exhibited synergistic effects when combined with other antibiotics, reducing their MICs significantly and enhancing overall antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
